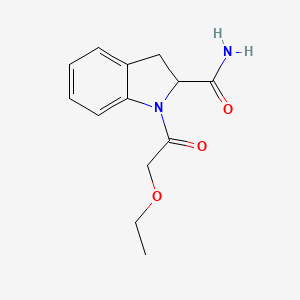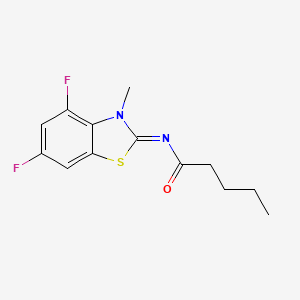
methyl 4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “methyl 4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)benzoate” is a complex organic molecule. It contains a tetrahydrofuran ring, a pyrazole ring, a carbamoyl group, and a benzoate group. Tetrahydrofuran is a commonly used solvent in organic chemistry, while pyrazole is a basic aromatic ring that is often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The tetrahydrofuran and pyrazole rings would contribute to the rigidity of the molecule, while the carbamoyl and benzoate groups could participate in various types of intermolecular interactions .科学的研究の応用
Hydrogen-bonded Structures and Crystal Engineering
In the field of crystallography, the compound has shown intriguing properties in forming hydrogen-bonded structures. For instance, studies have revealed complex sheets and chains formed by hydrogen bonding in related methyl benzoate derivatives. These structures are characterized by combinations of N-H...N, N-H...O, and C-H...O hydrogen bonds, leading to various supramolecular arrangements, including sheets of edge-fused rings and polarized molecular-electronic structures (Portilla et al., 2007). Such findings are essential for understanding and designing crystal structures with specific properties, which could be leveraged in materials science and nanotechnology.
Synthesis and Reactivity
In synthetic chemistry, the reactivity and transformation of compounds similar to methyl 4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)benzoate have been explored, providing insights into their chemical behavior. For instance, the stereochemistry of Grignard reactions on certain keto esters has been studied, revealing the effects of solvent and reactant changes on the product formation. This research is crucial for developing synthetic methodologies and understanding reaction mechanisms (Colantoni et al., 1978).
Catalysis and Polymerization
Research has also delved into the catalytic applications of compounds with similar structures. For example, studies have shown the efficiency of certain catalysts in synthesizing tetrahydrobenzo[b]pyran derivatives, highlighting the method's advantages such as mild conditions and high yields (Balalaie et al., 2007). This work is significant for the development of new catalytic processes and the synthesis of valuable chemical entities.
Antimicrobial Properties
Investigations into the antimicrobial activities of related pyrazole derivatives have led to the synthesis of novel compounds with potential biological applications. These studies involve the synthesis of derivatives and their evaluation against various bacterial and fungal strains, contributing to the search for new antimicrobial agents (Siddiqui et al., 2013).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its potential applications. For example, if it’s a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
特性
IUPAC Name |
methyl 4-[[1-(oxolan-3-yl)pyrazol-4-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-16(21)12-4-2-11(3-5-12)15(20)18-13-8-17-19(9-13)14-6-7-23-10-14/h2-5,8-9,14H,6-7,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRYIXNUWJQJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

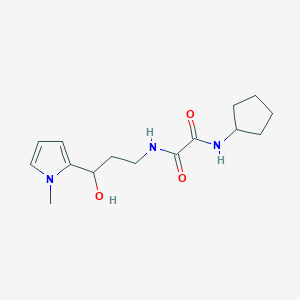
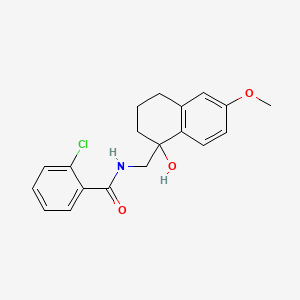

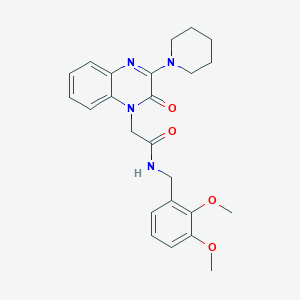
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2570928.png)
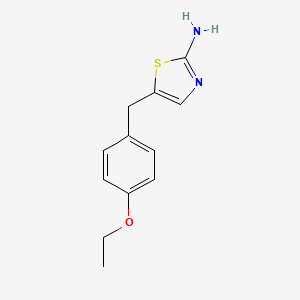
![Methyl 4-methyl-2-[({[(2-thiomorpholin-4-ylpyridin-4-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B2570930.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2570931.png)
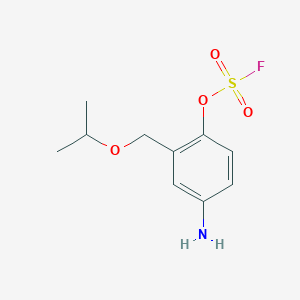

![1,7-bis(2-methoxyethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione](/img/structure/B2570937.png)
![Ethyl 2-(2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2570938.png)
